molecular formula C21H26N2O5S B1220491 N-(3-ethoxyphenyl)-1-(4-methoxyphenyl)sulfonyl-3-piperidinecarboxamide

N-(3-ethoxyphenyl)-1-(4-methoxyphenyl)sulfonyl-3-piperidinecarboxamide

Cat. No. B1220491
M. Wt: 418.5 g/mol
InChI Key: RYSRHJSDUGVEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxyphenyl)-1-(4-methoxyphenyl)sulfonyl-3-piperidinecarboxamide is a sulfonamide.

Scientific Research Applications

1. Anodic Methoxylation of Piperidine Derivatives

Research conducted by Golub and Becker (2015) explored the anodic methoxylation of piperidine derivatives, including N-sulfonyl piperidines. Their study focused on how different anodes and electrolytes influence the methoxylation process, revealing the formation of α-monomethoxy and α,α'-dimethoxy derivatives (Golub & Becker, 2015).

2. Synthesis and Biological Activities of Piperidine Derivatives

Munir et al. (2017) investigated the synthesis of hydrazone derivatives from ethyl isonipecotate, which includes compounds similar to N-(3-ethoxyphenyl)-1-(4-methoxyphenyl)sulfonyl-3-piperidinecarboxamide. Their research found that these compounds exhibit significant antibacterial activity and α-glucosidase inhibitory activities, suggesting potential applications in treating type-2 diabetes and bacterial infections (Munir et al., 2017).

3. Inhibitory Activities of Piperidine Derivatives

Khalid et al. (2014) synthesized a series of N'-sulfonyl piperidine derivatives and evaluated their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Their findings suggest that these compounds have potential applications in treating neurological disorders such as Alzheimer’s disease (Khalid et al., 2014).

4. Antioxidant and Anticholinesterase Activities

Karaman et al. (2016) conducted a study on sulfonyl hydrazone compounds with piperidine rings, examining their antioxidant capacity and anticholinesterase activity. The research found that these compounds have significant lipid peroxidation inhibitory activity and potent activity against AChE and BChE enzymes, suggesting therapeutic potential in neurodegenerative diseases (Karaman et al., 2016).

properties

Product Name

N-(3-ethoxyphenyl)-1-(4-methoxyphenyl)sulfonyl-3-piperidinecarboxamide

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O5S/c1-3-28-19-8-4-7-17(14-19)22-21(24)16-6-5-13-23(15-16)29(25,26)20-11-9-18(27-2)10-12-20/h4,7-12,14,16H,3,5-6,13,15H2,1-2H3,(H,22,24)

InChI Key

RYSRHJSDUGVEOP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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